The table below summarizes the key quantitative and mechanistic information on Fadrozole's inhibition of CYP19A1 from the available literature.
| Property / Context | Value / Description | Source / Experimental System |
|---|---|---|
| Relative Potency | Most potent competitive inhibitor compared to 4-OHA and Aminoglutethimide [1] | JEG-3 human choriocarcinoma cell culture [1] |
| Inhibition Character | "Sustained inhibition" that is not reversed after removal; tight binding at a site distinct from the steroid binding site [1] | JEG-3 human choriocarcinoma cell culture & placental microsomes [1] |
| In Vivo Effect (Fish) | Significant reduction of ex vivo E2 production at 2-6 hours; plasma E2 reduction at 4 hours [2] | Female fathead minnows (Pimephales promelas) exposed via water [2] |
| Clinical Use | Approved drug for breast cancer treatment in Japan [3] | Guide to Pharmacology (GtoPdb) [3] |
| Selectivity Note | Potent inhibitor of CYP11B1 & CYP11B2 (enzymes for cortisol/aldosterone synthesis); the (5R) enantiomer is more selective for CYP11B2 [3] | Pharmacological review [3] |
The following methodology, adapted from a study on fathead minnows, details how to assess the rapid effects and potency of an aromatase inhibitor like this compound in a live animal model [2].
cyp19a1a, star, cyp11a) using quantitative real-time PCR (QPCR). For broader analysis, use oligonucleotide microarrays [2].This experimental workflow can be visualized as follows:
This compound is a non-steroidal, competitive aromatase inhibitor [4]. It binds tightly to the enzyme's active site, interacting with the heme iron of CYP19A1 via its nitrogen-containing imidazole group, which prevents the natural substrate (androstenedione) from binding [4].
A critical consideration for drug development is this compound's lack of perfect selectivity. Evidence indicates it is also a potent inhibitor of cytochrome P450 enzymes CYP11B1 (11-beta-hydroxylase) and CYP11B2 (aldosterone synthase), which are responsible for cortisol and aldosterone synthesis [3]. This cross-activity can explain side effects related to mineralocorticoid function and is a key driver in the search for new, more selective inhibitors [5].
The following diagram illustrates the steroidogenesis pathway and this compound's primary and off-target inhibition sites:
Fadrozole is rapidly absorbed and cleared, with key parameters characterized in human and rat studies.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value in Humans (Postmenopausal Women) [1] | Value in Rats (Female, 1 mg/kg oral) [2] |
|---|---|---|
| Time to Peak Plasma Concentration (T~max~) | Median 1-2 hours | 0.5 hours (unchanged drug) |
| Elimination Half-Life (t~½~) | 10.5 hours | 3.1 hours (unchanged); 6.8 hours (radioactivity) |
| Oral Clearance (CL/F) | 621 mL/min | Information Missing |
| Peak Plasma Concentration (C~max~) | Not Specified | 269 ng eq./mL (unchanged) |
| Primary Route of Excretion | Information Missing | Urine (89.3% of dose) |
Absorption and Distribution: this compound is rapidly absorbed after oral administration [1]. In rats, the highest tissue concentrations were found in the adrenal glands, stomach, and liver [2].
Metabolism and Excretion: this compound undergoes extensive metabolism, primarily through oxidation. The proposed metabolic pathway illustrates the sequence of biotransformation.
Proposed primary metabolic pathway of this compound in rats based on identified metabolites [2].
The trans-8-hydroxy metabolite (CGP 45383) is a major circulating metabolite in rats and is primarily excreted in urine as a glucuronide conjugate [2].
This compound is a potent, reversible, non-steroidal Type II aromatase inhibitor that binds to the cytochrome P450 heme moiety [3].
Table 2: Pharmacodynamic Inhibition Data
| Parameter | Value / Finding | Context |
|---|
| Inhibitory Constant (K~I~) | 3.0 ng/mL (Estrone pathway) 5.3 ng/mL (Estradiol pathway) | In vivo, postmenopausal women [1] | | Aromatase Inhibition (Clinical Dose) | 82.4% (1 mg/day) 92.6% (2 mg twice daily) | In postmenopausal women [3] | | Inhibition of Cortisol/Aldosterone Synthesis | No clinically important inhibition at therapeutic doses [4] | Specific for aromatase | | IC~50~ for Aldosterone Synthase (CYP11B2) | 1.6 nM (FAD286A enantiomer) | In vitro, human recombinant enzyme [4] |
This compound suppresses plasma estrogen by inhibiting the conversion of androstenedione and testosterone to estrone and estradiol [1] [4]. The disparity between K~I~ values suggests two estrogen synthesis pathways may not be equivalent in terms of this compound inhibition [1].
The racemic drug's R-enantiomer, FAD286A, is highly potent and more selective for aldosterone synthase (CYP11B2) than for aromatase, forming the basis for developing aldosterone synthase inhibitors [4] [5].
Understanding key experimental designs is critical for evaluating data and planning future studies.
Protocol 1: Human Phase I Dose-Ranging Study [1]
Protocol 2: Rat Disposition Study [2]
14C-CGS 16949A).This technical overview synthesizes foundational pharmacokinetic, metabolic, and pharmacodynamic data on this compound. The repurposing of its enantiomer for aldosterone synthase inhibition represents a significant ongoing research area.
The table below summarizes the core technical and clinical data for Fadrozole:
| Attribute | Detail |
|---|---|
| INN & Brand Name | This compound (INN); Afema (Brand) [1] [2] |
| Chemical Name | 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile [1] [3] |
| Molecular Formula / Mass | C₁₄H₁₃N₃ / 223.279 g·mol⁻¹ [1] |
| Drug Class | Aromatase Inhibitor; Antiestrogen [1] |
| Mechanism of Action | Selective, reversible (Type II), nonsteroidal aromatase inhibitor. Binds to the cytochrome P450 heme moiety of the aromatase enzyme [1] [4]. |
| Primary Indication | Treatment of breast cancer in postmenopausal women (approved in Japan since 1995) [5] [2]. |
| Administration | Oral [1] |
| Clinical Potency (Dosage) | 1 mg once daily: 82.4% aromatase inhibition 2 mg twice daily: 92.6% aromatase inhibition [1] | | Key Feature | Potent competitive inhibitor with sustained (irreversible) activity in cell culture, not reversed after removal [4]. |
This compound is a potent, competitive inhibitor that binds tightly to aromatase at a site distinct from the steroid binding site, interfering with electron transfer via the cytochrome P450 heme group [4] [6].
Diagram of this compound's competitive inhibition of the aromatase enzyme.
A study in JEG-3 human choriocarcinoma cell culture demonstrated this compound's sustained inhibition. Unlike aminoglutethimide, this compound's suppression of aromatase activity was not reversed after the inhibitor was removed from the culture, without affecting aromatase mRNA synthesis [4].
The following methodology details an in vivo time-course experiment conducted on female fathead minnows to characterize rapid effects of this compound [7] [6].
Workflow for the in vivo time-course experiment in fathead minnows.
cyp19a1a, star) increased within the first 24 hours, indicating a rapid compensatory response to the inhibition [7].Research revealed that this compound's dextro-enantiomer, FAD286, is a potent inhibitor of aldosterone synthase (CYP11B2) [8]. This activity is leveraged in preclinical and clinical research to explore new treatments for conditions like primary aldosteronism.
The following diagram illustrates the biochemical pathway of estrogen synthesis and how fadrozole exerts its inhibitory effect.
This compound is a reversible, competitive inhibitor, binding tightly to the aromatase enzyme at a site distinct from the steroid binding site [1]. This action suppresses estrogen production, which inhibits the growth of estrogen-dependent cancers [2].
This compound is widely used as a model aromatase inhibitor in preclinical research. The following table outlines key experimental methodologies.
| Model System | Experimental Protocol & Application | Key Endpoints Measured |
|---|
| In Vitro Cell Culture (JEG-3) | Used to compare classes of aromatase inhibitors. Cells are pre-incubated with inhibitors, and aromatase activity is measured [1]. | • Aromatase enzyme activity
• Enzyme kinetics (potency, sustained inhibition)
• mRNA expression levels [1] |
| Xenograft Mouse Model | Ovariectomized, immunodeficient mice inoculated with human ER+ breast cancer cells (e.g., MCF-7aro). Mice are treated with the AI, and tumor growth is monitored [3] [4]. | • Tumor volume/growth suppression
• Plasma and tissue estrogen levels
• Biomarker expression (e.g., progesterone receptor) [4] |
| Fathead Minnow (Toxicology Model) | Adult female fish are exposed via water to set concentrations of this compound (e.g., 2, 5, 50 μg/L) over a fine time-course (0.5h to 24h) [5]. | • Ex vivo ovarian E2 and T production
• Plasma vitellogenin and E2 concentrations
• Ovarian gene expression (e.g., cyp19a1a, star, cyp17) [5] |
| Freshwater Mussel (L. fasciola) | Adult mussels exposed to aqueous this compound (2-50 μg/L) for 12 days. Metabolomics used to identify broader physiological effects [6]. | • Conglutinate (larval packet) release behavior
• Metabolomic profiling via NMR/HPLC-MS
• Sex-specific metabolic changes [6] |
While effective, this compound is largely considered a predecessor to third-generation AIs. Its use helps illuminate the evolution of this drug class.
The fadrozole-induced sex reversal model in chicken embryos is a well-established experimental system for studying the mechanisms of gonadal sex differentiation and the critical role of estrogen in this process. In birds, estrogen is essential for ovarian development; inhibiting its synthesis with the aromatase inhibitor this compound can cause genetic females (ZW) to develop male-like or intersex gonads [1]. This model provides valuable insights into sexual plasticity and has broader implications for understanding Differences of Sex Development (DSDs) [1].
The table below summarizes the core parameters for establishing the in vivo model in chicken embryos:
| Parameter | Specification |
|---|---|
| Animal Model | Chicken embryos (Gallus gallus domesticus) [1] |
| Primary Reagent | This compound (a non-steroidal competitive aromatase inhibitor) [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) [1] |
| Typical In Vivo Dose | 1 mg per egg (injected in a 100 µL volume) [1] |
| Critical Window for Injection | Embryonic Day 3.5 (E3.5), corresponding to Hamburger-Hamilton stage 19 (HH19) [1] |
| Key Observation Period | Gonadal collection at E6.5, E9.5, or E12.5 for analysis [1] |
A. Egg Incubation and Preparation
B. This compound Preparation and Injection
C. Tissue Collection and Sex Determination
Treatment of genetic female embryos with this compound leads to partial or complete sex reversal, characterized by the development of ovotestes (gonads containing both male and female cell types) [1]. The table below outlines the key outcomes:
| Analysis Type | Key Findings in this compound-Treated Genetic Females |
|---|---|
| Gonadal Phenotype | Development of ovotestes containing pre-granulosa cells, Sertoli cells, and PAX2-positive undifferentiated supporting cells [1]. |
| Cell Lineage Analysis | Supporting cell transdifferentiation involves a dedifferentiation into a PAX2+ state, followed by redifferentiation towards the male (Sertoli) lineage [1]. |
| Molecular Markers | Upregulation: Male markers like SOX9 and AMH. Downregulation: Female markers like FOXL2 and CYP19A1 (aromatase) [1] [2]. |
The following diagram illustrates the proposed mechanism of this compound-induced sex reversal and the experimental workflow.
The following tables consolidate the primary experimental designs from recent studies.
Table 1: this compound Treatment in Avian Embryos (Gonad Sex Reversal)
This protocol is based on experiments in chicken and quail embryos [1] [2].
| Parameter | Specification |
|---|---|
| Model Organism | Chicken (Gallus gallus domesticus), Quail (Coturnix japonica) |
| This compound Preparation | Dissolved in PBS (e.g., 1 mg in 100 µL) or saline. Dosage varies (e.g., 1 mg/egg for chicken [1]; 100 µg/egg for quail [2]). |
| Administration Method | Injection into the yolk or air cell [1] [2]. |
| Critical Treatment Window | Before onset of gonadal sex differentiation. Chicken: Embryonic Day 3.5 (E3.5, stage HH19) [1]. Quail: Incubation Day 0, 2, or 4 [2]. |
| Sample Collection | E6.5, E9.5, E12.5 for analysis of differentiation markers; post-hatch for gonad growth [1] [2]. |
| Key Endpoints | Gonad histology (ovotestis formation), mRNA expression of CYP19A1 (aromatase), PAX2, AMH, ERα; gross gonad morphology (symmetry) [1] [2]. |
Table 2: this compound Treatment in Fish (Gonad Differentiation & Reproduction)
These protocols are established for zebrafish and fathead minnows [3] [4] [5].
| Parameter | Specification |
|---|---|
| Model Organism | Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas) |
| Exposure Solution | Waterborne exposure. Stock solution in solvent (e.g., ethanol, DMSO) or solvent-free in water; diluted in tank/treatment water [3] [4]. |
| Concentration Ranges | Zebrafish: 0.1 - 100 µg/L [4] [5]. Fathead Minnow: 5 - 50 µg/L for rapid effects [3]. |
| Exposure Regimen | Chronic (Gonad Differentiation): From embryo to adult stage (e.g., 60 days post-fertilization) [4]. Short-Term (Reproductive Effects): 6 hours to 21 days in adult fish [3] [5]. |
| Key Endpoints | Gonad Differentiation: Sex ratio, gonad morphology/histology, stereological analysis of germ cells [4]. Reproductive Effects: Plasma vitellogenin, gonadosomatic index (GSI), ex vivo steroid production (E2, T), gene expression (cyp19a1a, star, fshr), fecundity [3] [5]. |
The diagram below outlines the general workflow for a fish model experiment.
This compound hydrochloride is a potent, selective, nonsteroidal aromatase inhibitor that has become an invaluable research tool for investigating estrogen function in embryonic development. As a competitive aromatase inhibitor, this compound binds reversibly to the cytochrome P450 heme moiety, effectively blocking the conversion of androgens to estrogens. This mechanism is particularly significant in embryonic research since estrogen synthesis plays a crucial role in sexual differentiation across vertebrate species. The molecular structure of this compound (C₁₄H₁₃N₃) facilitates its specificity for aromatase, with an reported IC₅₀ value of 4.5 nM in biochemical assays, making it one of the most potent inhibitors in its class [1].
The ability of this compound to cross physiological barriers, including the eggshell in avian and fish models, and the placenta in mammalian systems, allows researchers to precisely manipulate estrogen levels during critical developmental windows. This characteristic has made this compound particularly useful for studying sexual differentiation, neural development, and reproductive toxicology across model organisms. Its research applications extend beyond its original clinical development as a breast cancer therapeutic (brand name Afema), providing scientists with a reliable method to investigate the organizational effects of estrogen during embryogenesis [2].
The chicken embryo model has been extensively utilized to investigate gonadal sex differentiation due to the central role of estrogen in ovarian development. The following protocol has been optimized for consistent induction of female-to-male sex reversal in genetically female (ZW) embryos [3] [4]:
Research indicates that co-administration of this compound with recombinant human IGF-I enhances both sex reversal efficiency and post-hatch growth parameters. This modified protocol yields 100% phenotypic sex reversal in genetically female chickens compared to 90% with this compound alone [4]:
Table 1: this compound Protocol Variations in Avian Embryos
| Parameter | Standard Protocol | IGF-I Combination Protocol | Validation Methods |
|---|---|---|---|
| Dosage | 1 mg/egg (chicken) [3] | 0.1 mg Fad + 100 ng rhIGF-I/egg [4] | PCR sexing, histology, aromatase activity |
| Injection Timing | E3.5 (HH Stage 19) [3] | E3.5 (85 hours incubation) [4] | Developmental staging per Hamburger-Hamilton |
| Injection Site | Albumen beneath air cell [3] | Albumen beneath air cell [4] | Candling to locate air cell |
| Efficacy | 90% sex reversal (ZW→male) [4] | 100% sex reversal (ZW→male) [4] | Gonadal morphology, SOX9/CYP19A1 expression |
| Sampling Time | E6.5-E12.5 for gonads [3] | Day 1 post-hatch for gonads [4] | Histology, molecular analysis |
Waterborne exposure to this compound provides a non-invasive method for estrogen manipulation in fish embryos and adults. This approach is particularly useful for high-throughput screening and reproductive toxicology studies [5] [6]:
For precise dosing and temporal control, microinjection of this compound directly into zebrafish embryos provides an effective alternative to waterborne exposure:
Table 2: this compound Exposure Methods in Teleost Fish Models
| Parameter | Waterborne Exposure | Microinjection | Endpoint Analysis |
|---|---|---|---|
| Concentration Range | 0.1-50 μg/L [5] [6] | 0.1-1.0 mM in injection solution | LC-MS/MS for tissue concentrations |
| Exposure Duration | 2-24 hours (acute) to 21 days (chronic) [5] [6] | Single injection at 1-4 hpf | Developmental staging per Kimmel et al. |
| Model Species | Fathead minnow, Zebrafish [5] [6] | Zebrafish, Medaka | Species-specific morphological assessments |
| Time to Effect | 2-4 hours for E2 reduction [5] | 6-12 hours for phenotypic changes | RT-qPCR for biomarker expression |
| Tissue Collection | Whole embryos, ovaries, liver [6] | Whole embryos, specific tissues | Histology, molecular analyses |
Treatment with this compound produces dose-dependent effects on estrogen-sensitive endpoints across model organisms. The following table summarizes key quantitative changes observed in response to this compound exposure:
Table 3: Quantitative Effects of this compound Across Model Organisms
| Model Organism | Treatment Regimen | Key Effects | Magnitude of Change | Reference |
|---|---|---|---|---|
| Chicken Embryo | 1 mg/egg at E3.5 | Gonadal sex reversal (ZW females) | 90-100% phenotypic males | [3] [4] |
| Zebrafish (Adult) | 10 μg/L for 21 days | Reduced fecundity | 73.9% decrease in egg production | [6] |
| Zebrafish (Adult) | 10 μg/L for 21 days | Plasma vitellogenin reduction | 87% decrease in VTG | [6] |
| Fathead Minnow | 50 μg/L for 2-24 hours | Ex vivo E₂ production | Significant reduction within 2 hours | [5] |
| Fathead Minnow | 50 μg/L for 4 hours | Plasma E₂ concentration | Significant reduction within 4 hours | [5] |
| Broiler Chicks | 0.1 mg/egg + IGF-I at E3.5 | Body weight at Day 42 | Significant increase in both sexes | [4] |
Gonadal Transformation: In chicken embryos, this compound treatment induces ovotestis development in genetic females, characterized by the presence of both pre-granulosa cells and Sertoli cells, along with PAX2-positive undifferentiated supporting cells [3]. The retention of PAX2-positive cells suggests that supporting cell transdifferentiation involves a dedifferentiation event followed by redifferentiation toward the male lineage.
Reproductive Impairment: In fish models, this compound exposure produces concentration-dependent reproductive effects, including reduced egg production, decreased fertilization success, and altered gonadal histology. Female fathead minnows exposed to 50 μg/L this compound showed significant reductions in plasma 17β-estradiol within 4 hours of exposure [5]. Zebrafish exposed to 10 μg/L this compound for 21 days exhibited a 73.9% reduction in egg production and a significant decrease in fertilization success (54.7% vs 95.3% in controls) [6].
Molecular Compensation: Rapid upregulation of steroidogenic genes represents a compensatory response to aromatase inhibition. Fathead minnows exposed to this compound showed increased expression of genes involved in steroidogenesis (star, cyp11a, cyp17, cyp19a1a) within 24 hours, indicating activation of feedback mechanisms attempting to restore estrogen synthesis [5].
The following diagram illustrates the molecular mechanism of this compound action within the context of estrogen signaling and feedback loops:
The following diagram outlines the standardized workflow for conducting this compound studies in avian embryos:
Sex Determination Studies: this compound is extensively used to investigate the role of estrogen in gonadal differentiation across vertebrates. In avian models, it demonstrates that estrogen is the primary inducer of ovarian development, while testis formation occurs by default in the absence of estrogen signaling [3] [4].
Reproductive Toxicology: As a model endocrine-disrupting chemical, this compound helps establish adverse outcome pathways for aromatase inhibitors in aquatic environments. The detailed characterization of its effects on fish reproduction contributes to regulatory decision-making for endocrine-disrupting chemicals [5] [6].
Neural Development Research: this compound facilitates studies exploring organizational effects of estrogen on brain development and sexual differentiation of neural circuits. The compound allows researchers to investigate estrogen's role in regulating neurotrophic factors like BDNF without the confounding effects of gonad-derived hormones [7].
Compensatory Mechanism Investigation: The rapid transcriptional responses to this compound exposure provide insights into feedback mechanisms within the HPG axis. Studies reveal that steroidogenic genes are upregulated within hours of aromatase inhibition, illustrating the dynamic nature of endocrine compensation [5].
Treatment Timing: The effectiveness of this compound in altering sexual differentiation is highly dependent on developmental stage at exposure. In chicken embryos, administration must occur before E6.0 (HH Stage 29) to achieve complete sex reversal, as this precedes the onset of CYP19A1 expression and estrogen synthesis in female gonads [3].
Species-Specific Sensitivity: Significant variations in response sensitivity exist across species. Researchers should conduct preliminary dose-range studies when working with new model organisms to establish appropriate concentrations.
Compensatory Responses: The rapid upregulation of steroidogenic genes following this compound exposure may partially counteract the inhibitory effects over time. Studies of longer duration should account for these adaptive responses in experimental design and data interpretation [5].
Off-Target Effects: At high concentrations, this compound may inhibit other cytochrome P450 enzymes. Appropriate controls and specificity validation through estrogen rescue experiments are recommended to confirm that observed phenotypes result specifically from aromatase inhibition.
This compound remains an invaluable research tool for manipulating estrogen signaling in embryonic systems across diverse vertebrate models. The protocols outlined in this document provide researchers with standardized methodologies for inducing specific estrogen-deficient states, enabling investigation of fundamental developmental processes dependent on estrogen signaling. The consistent effects observed across avian and fish models – including gonadal sex reversal, reproductive impairment, and molecular compensation – highlight the conserved role of estrogen in vertebrate development.
When implementing these protocols, researchers should carefully consider species-specific sensitivities, critical developmental windows, and appropriate validation methods to ensure interpretable results. The continuing utility of this compound in developmental biology, reproductive toxicology, and endocrine research underscores its value as a specific and potent pharmacological tool for deciphering estrogen function in embryonic systems.
This compound is a potent, non-steroidal aromatase inhibitor used extensively in developmental biology research to investigate the role of estrogen synthesis in embryonic development. By inhibiting the cytochrome P450 enzyme aromatase (CYP19A1), this compound blocks the conversion of androgens to estrogens, creating an estrogen-deficient environment that enables researchers to study sexual differentiation, organogenesis, and the molecular mechanisms of endocrine disruption [1] [2].
This protocol provides detailed methodologies for using this compound in two key model organisms: chicken embryos for studying gonadal sex differentiation and zebrafish embryos for assessing developmental toxicity and endocrine disruption.
The chicken embryo model is particularly valuable for studying gonadal sex differentiation in egg-laying vertebrates, where locally synthesized estrogen is required for ovarian development. This compound-induced sex reversal in genetically female (ZW) chicken embryos provides a powerful experimental setting to evaluate the process of supporting cell transdifferentiation and gonadal development [1].
Egg Preparation and Incubation
Drug Preparation
Injection Procedure
Tissue Collection and Analysis
The experimental workflow for this protocol can be visualized as follows:
Zebrafish embryos are ideal for assessing the developmental toxicity of endocrine disruptors during early life stages. Their rapid development, transparency, and genetic tractability make them valuable for evaluating how this compound interferes with embryogenesis, gene expression, and apoptosis pathways [2] [3].
Embryo Collection
Exposure Setup
Exposure Conditions
Endpoint Assessment
The molecular pathways affected by this compound exposure in zebrafish embryos are summarized below:
Table 1: Comparative Effects of this compound in Different Model Organisms
| Parameter | Chicken Embryo | Zebrafish Embryo |
|---|---|---|
| Effective Concentration | 1 mg per egg (single or double injection) [1] | 2-250 μg/L water exposure [2] |
| Exposure Window | E3.5 (HH19) before gonadal sex differentiation [1] | 2-144 hours post-fertilization [2] |
| Key Morphological Effects | Ovotestis formation in genetic females [1] | Somite defects, heartbeat alterations, reduced hatching [2] |
| Molecular Markers Altered | PAX2 persistence, altered Sertoli/pre-granulosa cell differentiation [1] | Downregulation of esr1, p53, c-jun [2] |
| Primary Application | Study of gonadal sex differentiation and supporting cell fate [1] | Assessment of developmental toxicity and endocrine disruption [2] |
Table 2: Direction of Gene Expression Changes in Zebrafish Embryos After this compound Exposure [2]
| Gene Symbol | Gene Name | Expression Direction | Biological Function |
|---|---|---|---|
| esr1 | Estrogen receptor α | Downregulated | Mediates estrogen signaling |
| esr2a | Estrogen receptor β2 | Downregulated | Mediates estrogen signaling |
| esr2b | Estrogen receptor β1 | Downregulated | Mediates estrogen signaling |
| ar | Androgen receptor | Variable changes | Mediates androgen signaling |
| p53 | Tumor protein p53 | Downregulated | Apoptosis regulation |
| c-jun | AP-1 transcription factor | Downregulated | Cell proliferation and apoptosis |
Optimizing Exposure Timing: In chicken embryos, this compound must be administered before aromatase activation at E6.0 for maximal effect on gonadal differentiation [1].
Dose-Response Relationships: Conduct preliminary range-finding experiments, as this compound effects are concentration-dependent and may vary between species and strains.
Genetic Sex Identification: In chicken studies, use PCR-based sexing methods to confirm genetic sex (ZW females vs ZZ males) since this compound treatment may alter gonadal phenotype [1].
Solution Stability: Prepare fresh this compound solutions for each experiment to ensure consistent potency, especially for water exposure studies with zebrafish.
Endpoint Selection: Combine morphological assessments with molecular analyses to comprehensively evaluate this compound's effects on developmental pathways.
This compound serves as a valuable experimental tool for investigating the role of estrogen in embryonic development across model organisms. The protocols outlined here for chicken and zebrafish embryos provide robust methodologies for studying gonadal sex differentiation, endocrine disruption, and developmental toxicity. Researchers should select the appropriate model system based on their specific research questions, with chicken embryos offering particular advantages for studying sexual differentiation and zebrafish providing a comprehensive system for assessing developmental toxicity and gene expression changes.
This compound is a selective, nonsteroidal aromatase inhibitor that works by reversibly binding to and inhibiting the cytochrome P450 heme moiety of the aromatase enzyme [1] [2]. This inhibition blocks the conversion of androgens to estrogens.
While it has been used for breast cancer treatment in some regions [1], its investigation for gynecomastia is part of a broader exploration of aromatase inhibitors for this condition. A key piece of clinical evidence comes from a study on a different aromatase inhibitor, anastrozole.
| Trial Feature | Details |
|---|---|
| Trial Design | Randomized, double-blind, placebo-controlled trial [3] |
| Subjects | 80 boys, aged 11-18, with persistent pubertal gynecomastia [3] |
| Intervention | Anastrozole 1 mg once daily vs. placebo for 6 months [3] |
| Primary Outcome (Response) | ≥50% reduction in total breast volume (combined breasts) measured by ultrasonography [3] |
| Key Efficacy Result | 38.5% (anastrozole) vs. 31.4% (placebo); no statistically significant difference (odds ratio 1.513; 95% CI, 0.496-4.844; P = 0.47) [3] |
| Hormonal Change | Median % change in testosterone/estradiol ratio: 166% (anastrozole) vs. 39% (placebo) [3] |
| Safety Outcome | Well tolerated [3] |
This study suggests that while aromatase inhibition can successfully alter the hormonal milieu, it may not be sufficient to reliably reduce breast tissue volume in pubertal gynecomastia.
For researchers designing experimental protocols, here is a general framework based on existing evidence and this compound's pharmacology. This is a theoretical construct and must be validated pre-clinically.
Table 1: Potential Parameters for an Experimental Protocol
| Category | Considerations for Protocol Development |
|---|---|
| Patient Population | Adult males with persistent idiopathic or drug-induced gynecomastia; exclude malignant or acute cases. |
| Dosage & Form | Based on historical oncology use; oral administration at 1 mg or 2 mg, twice daily [1]. |
| Treatment Duration | Typically 3-6 months, with re-evaluation to assess response. |
| Primary Endpoints | Objective: Change in breast glandular tissue volume via ultrasonography. Subjective: Patient satisfaction scores. |
| Key Safety Monitoring | Potential side effects based on drug class: hot flashes, fatigue, joint pain, mild nausea, and potential impacts on cholesterol and bone density with long-term use [4]. Laboratory monitoring of liver enzymes may be warranted [4]. |
The table below summarizes the key quantitative data on Fadrozole's interaction with its target enzymes.
| Parameter | CYP11B2 (Aldosterone Synthase) | CYP11B1 (11β-Hydroxylase) |
|---|---|---|
| Inhibition Constant (IC₅₀) | 1.6 nM (for FAD286A enantiomer) [1] | 9.9 nM (for FAD286A enantiomer) [1] |
| Dissociation Constant (Kd) | 370 nM [2] | 9 nM [2] |
| Primary Enantiomer Bound | (R)-fadrozole [2] [3] | (S)-fadrozole [2] [3] |
| Experimentally Observed Selectivity Ratio (B1/B2) | ~6 (for FAD286A) [1] | - |
| Clinical Consequence of Non-Selectivity | Target inhibition | Suppressed cortisol production at efficacious doses [4] |
The high (93%) amino acid sequence identity between CYP11B2 and CYP11B1 makes selective inhibition difficult [2]. However, X-ray crystallography reveals the molecular details behind this compound's binding:
This relationship between the enzymes, their preferred enantiomers, and the inhibitor's structure can be visualized as follows:
This cell-based assay measures the direct inhibitory effect of a compound on enzymatic activity.
This protocol assesses the efficacy and selectivity of an inhibitor in a live animal model.
Problem: Lack of Selectivity in Cellular Assays
Problem: Inconsistent IC₅₀ Values
Problem: Compensatory Mechanisms in Chronic In Vivo Studies
The table below summarizes the key findings from clinical studies on fadrozole's endocrine effects.
| Study Focus | Reported Adrenal Effects | Clinical Assessment & Relevance |
|---|---|---|
| Endocrine changes in breast cancer patients [1] | Non-significant fall in aldosterone levels; Significant fall in plasma sodium:potassium ratio. | Effects on aldosterone synthesis were deemed unlikely to be of clinical significance [1]. |
| Therapeutic effects in advanced breast cancer [2] | Analysis of safety in 80 patients. | No serious adverse events reported; main side effects were nausea, hot flashes, and somnolence [2]. |
This compound is a potent, non-steroidal aromatase inhibitor. Its potential to affect adrenal steroidogenesis stems from the structural similarity between aromatase (CYP19) and other cytochrome P450 enzymes involved in adrenal steroid synthesis, such as aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) [3].
The following diagram illustrates the steroidogenic pathway and the reported inhibitory action of this compound.
Q: My experimental data shows a drop in aldosterone in a model following this compound administration. Is this expected? A: Yes, this is a documented off-target effect. The available clinical evidence suggests the effect is mild and may not be clinically significant, but it should be monitored in your experimental system [1].
Q: What other parameters should I measure to assess adrenal impact? A: Beyond aldosterone, consider evaluating:
Q: How can I confirm that the adrenal effects are specifically due to this compound and not a general stress response? A: Include appropriate control groups in your experimental design. Comparing the hormone profile of this compound-treated subjects to both vehicle controls and groups treated with a more selective modern aromatase inhibitor (if available for your model) can help isolate the compound-specific effect.
Q: Are there more specific inhibitors to avoid this issue? A: Yes. Drug development has progressed, and newer, highly specific aldosterone synthase inhibitors (ASIs) like baxdrostat are now designed to selectively target CYP11B2 while minimizing interaction with the closely related CYP11B1, thereby reducing the risk of disrupting cortisol synthesis [3]. For estrogen inhibition, third-generation aromatase inhibitors (e.g., letrozole, anastrozole, exemestane) have a more refined profile, though they are associated with different adverse events like musculoskeletal disorders [5] [6].
The primary cardiovascular concern identified for this compound is a statistically significant increase in fibrinogen levels. Other lipid and coagulation parameters showed no significant changes over a 24-month treatment period [1].
| Parameter Category | Specific Parameters Measured | Significant Change Observed? (Over 24 Months) | Clinical Conclusion |
|---|---|---|---|
| Lipid Parameters | Total Cholesterol, Triglycerides, LDL, HDL, VLDL | No [1] | This compound did not adversely affect lipid profiles. |
| Coagulation Factors | Antithrombin III, Protein C, Protein S | No [1] | This compound did not significantly alter these coagulation factors. |
| Acute Phase Reactant | Fibrinogen | Yes (P=0.011) [1] | This is the only parameter that showed a significant increase. |
For researchers monitoring these effects, here is a detailed methodology based on the cited study:
Here are answers to common experimental questions about using Fadrozole in embryonic studies:
What is the critical treatment window for sex reversal in chicken embryos? Treatment must occur before the onset of gonadal sex differentiation, which is around embryonic day 6 (E6) in chickens. The optimal time for a single injection is at E3.5 (HH Stage 19) to ensure the aromatase enzyme is inhibited before estrogen synthesis begins [1].
What happens if I administer this compound after the critical window? If injected after E6.0 (when aromatase gene expression and estrogen synthesis begin in genetic females), the masculinizing effects of this compound are significantly reduced or less marked [1].
Can a multi-dose strategy improve the degree of sex reversal? Yes, a multi-dose strategy can be more effective. One protocol involves an initial injection at E3.5 followed by a second injection at E6.5, with tissues collected for analysis at E9.5. This approach helps maintain aromatase inhibition throughout the critical differentiation period and can lead to a more complete supporting cell transdifferentiation [1].
My sex-reversed genetic females develop ovotestes instead of fully testes. Why? This is a common experimental outcome. Female embryos treated with this compound often develop ovotestes that contain a mixture of pre-granulosa cells, Sertoli cells, and PAX2-positive undifferentiated supporting cells. Research suggests that supporting cell transdifferentiation involves a dedifferentiation into a PAX2+ state, followed by redifferentiation towards the male lineage, which may not always complete fully [1].
Does this compound dosage affect embryo survival? Yes, dosage is critical for survival. In chicken studies, lower doses (e.g., 0.1 mg to 0.5 mg per egg) showed no significant difference in hatchability compared to controls. However, higher doses (1.0 mg and 1.3 mg) significantly reduced hatchability [2] [3].
The following table summarizes key findings on how treatment timing and dosage impact experimental outcomes in chicken embryos:
| Aspect | Key Finding | Experimental Context | Source |
|---|---|---|---|
| Critical Window | Single injection at E3.5 (HH Stage 19) | Chicken embryo (optimal for sex reversal) | [1] |
| Late Treatment Effect | Reduced masculinization after E6.0 (onset of estrogen synthesis) | Chicken embryo | [1] |
| Multi-Dose Protocol | Initial injection at E3.5, second injection at E6.5 | Chicken embryo (enhanced effect) | [1] |
| Dosage & Survival | > 0.5 mg per egg significantly reduces hatchability | Chicken embryo (CAU3 egg-type) | [2] [3] |
| Dosage & Sex Reversal Degree | Higher doses (e.g., 1.3 mg) produce more complete testicular development and higher testosterone at 30 weeks | Chicken embryo | [2] [3] |
Here is a detailed methodology for a standard this compound sex reversal experiment in chicken embryos, which you can adapt as needed.
1. Egg Injection Protocol [1]
2. Tissue Collection and Analysis [1]
The diagram below visualizes the key stages of a standard this compound experiment in chicken embryos:
Here are solutions for some typical problems encountered in these experiments:
Problem: Low Hatchability or High Embryo Lethality
Problem: Incomplete or Variable Sex Reversal
Problem: Contamination or Infection After Injection
Here are answers to common questions about Fadrozole's effects and mechanisms.
Q1: What is the primary mechanism of action of this compound? this compound is a potent, non-steroidal inhibitor of the aromatase enzyme (CYP19A1) [1] [2] [3]. By inhibiting aromatase, it blocks the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone), leading to a reduction in estrogen levels in the body [2] [3]. It is also known to inhibit aldosterone synthase (CYP11B2) [1] [3], although this is typically considered an off-target effect in its primary use.
Q2: What are the common side effects associated with this compound in clinical use? The side effects are largely a consequence of lowered estrogen levels. In human clinical trials for breast cancer, the most frequently reported adverse effects were mild to moderate [4] [5]. The table below summarizes the clinical side effect profile.
| Side Effect | Incidence / Notes | Associated Context |
|---|---|---|
| Hot Flashes [6] [5] | 5-28% of patients [6] [5] | Clinical breast cancer trials [6] [5] |
| Nausea & Vomiting [6] [4] [5] | 13-15% of patients [4] [5]; often temporary [6] | Clinical breast cancer trials [4] [5] |
| Fatigue [6] [5] | ~8% of patients [5] | Clinical breast cancer trials [5] |
| Joint Pain (Arthralgia) [6] | Commonly reported [6] | Clinical use [6] |
| Headache [6] | Generally mild, but can be persistent [6] | Clinical use [6] |
| Mood Changes [6] | Including depression and anxiety [6] | Clinical use [6] |
Q3: Are there any serious or long-term side effects to consider? Yes, with prolonged use, more serious side effects can emerge that require monitoring [6].
Q4: Have any unexpected or adverse effects been observed in preclinical models? Yes, research has revealed important context-dependent effects. A 2023 study on rats with inflamed colons found that the aldosterone synthase inhibitor FAD286 (an enantiomer of this compound) aggravated intestinal inflammation [7]. Contrary to the expected inhibition, it increased colonic aldosterone concentration and worsened macroscopic and histological signs of inflammation, lowered body weight gain, and increased gut permeability [7]. This suggests that the effects of this compound can be complex and highly dependent on the physiological context, such as pre-existing inflammatory conditions [7].
This section addresses potential challenges and methodological insights for researchers using this compound in experimental settings.
Q5: How can I confirm and quantify this compound's aromatase inhibition in my experiment? You can measure the success of aromatase inhibition by tracking specific biomarkers. A well-established method, used in fish models, involves measuring the following endpoints [8]:
Q6: What is a typical experimental dosing protocol for in vivo studies? Dosing depends on the model organism and research objectives. The table below outlines protocols from published studies.
| Model Organism | Dosing Regimen | Key Experimental Observations |
|---|
| Fathead Minnow (Fish) [8] | Waterborne exposure to 5 or 50 μg/L [8] | - Significant reduction in ex vivo E2 production within 2-6 hours [8]
Q7: The experimental results are inconsistent with expected aromatase inhibition. What could be wrong? Consider these potential issues based on known biology:
The following diagrams summarize the key mechanistic and experimental information.
This compound is a non-steroidal, reversible (Type II) aromatase inhibitor that binds to the cytochrome P450 heme moiety [1]. Its primary target is aromatase (CYP19A1), the enzyme responsible for converting androgens like androstenedione and testosterone into estrogens such as estrone and estradiol [2] [3].
However, this compound also inhibits Cytochrome P450 11B1 (CYP11B1), which is 11β-hydroxylase [2]. This enzyme is crucial for the final steps of cortisol and corticosterone synthesis [2]. The inhibition of CYP11B1 is a well-documented off-target effect.
The following diagram illustrates the key steroidogenic pathways affected by this compound.
The following table summarizes key experimental findings from clinical and preclinical studies on the endocrine effects of this compound, highlighting its impact on both estrogen levels and adrenal steroids.
| Study Model / Context | Key Findings on Estrogen Suppression | Key Findings on Adrenal Effects |
|---|
| Postmenopausal Breast Cancer Patients (Clinical Trial) [4] | Oestrone: Significant dose-related suppression. Oestradiol & Oestrone Sulphate: Substantial falls, but pattern over time (significant rise at 3 months for oestradiol). | Aldosterone: Statistically non-significant median decrease of 125 pmol/L. 17-Hydroxyprogesterone & Androstenedione: Significant increases. Sodium:Potassium Ratio: Significant decrease. | | Human Adrenocortical Cells (NCI-H295R) [5] | Not the focus of this in vitro study. | Aldosterone: Angiotensin II-induced production was inhibited, with max effect at 10 nM. Corticosterone & Cortisol: Reduced at higher FAD286 concentrations (>10 nM). Pregnenolone, Progesterone, 17-OH-Progesterone: Unaffected. |
This methodology is adapted from a study that used liquid chromatography-tandem mass spectrometry (LC-MS/MS) to evaluate the impact of FAD286 (the active enantiomer of this compound) on the steroid hormone profile in human adrenocortical cells [5].
To characterize the concentration-dependent effects of this compound on aldosterone and glucocorticoid production in the NCI-H295R human adrenocortical cell line.
Q1: Does the adrenal toxicity of this compound have clinical significance in patients? In clinical trials for breast cancer, the effects on aldosterone, while statistically detectable through changes in the sodium:potassium ratio, were generally deemed not clinically relevant for most patients [4]. However, the potential for electrolyte imbalance exists and should be monitored, especially in pre-clinical models where higher doses or different species are used.
Q2: How does the lack of selectivity impact my in vivo research data? The inhibition of 11β-hydroxylase can lead to a build-up of steroid precursors like 11-deoxycortisol and 11-deoxycorticosterone [4]. This can confound the interpretation of endocrine endpoints. Observed physiological changes may not be solely due to aromatase inhibition (and thus estrogen reduction) but could also be influenced by altered glucocorticoid and mineralocorticoid pathways. It is critical to measure a broader panel of steroid hormones when using this compound.
Q3: Are there more selective alternatives to this compound for aromatase inhibition? Yes, third-generation aromatase inhibitors like letrozole and anastrozole were developed to have higher selectivity for aromatase and reduced affinity for other cytochrome P450 enzymes [1]. For many research applications, these may be preferable to minimize confounding adrenal effects.
The table below summarizes quantitative data on this compound dosing from human and animal studies, which can be used as a reference for experiment design.
| Subject / System | Dose & Schedule | Key Findings & Context |
|---|---|---|
| Postmenopausal Women (Clinical Trial) | 0.3 mg, 1.0 mg, and 2.0 mg orally, every 12 hours for 5 days each [1]. | Steady-state pharmacokinetics were dose-proportional. Oral clearance was linked to body weight [1]. |
| Postmenopausal Women with Breast Cancer (Clinical Trial) | 1.8 - 4.0 mg total daily dose, split into either two (BID) or three (TID) administrations [2]. | Doses as low as 1.8-2.0 mg daily effectively blocked aromatase without clinical mineralocorticoid or glucocorticoid deficiency [2]. |
| Fathead Minnow (Fish) - Water Exposure | 5 or 50 µg/L in water for various durations (0.5 to 24 hours) [3] [4] [5]. | A reduction in estradiol (E2) production was observed as early as 2 hours at 50 µg/L and 4 hours in plasma E2 at both concentrations [3] [5]. |
For researchers using animal models, here is a detailed methodology from a study on female fathead minnows, which can be adapted for similar experimental systems [3] [4].
cyp19a1a, star, cyp11a) was quantified using QPCR. Broader gene expression was also examined using microarrays [3] [5].Based on common research scenarios and the gathered literature, here are some anticipated issues and their evidence-based solutions.
FAQ 1: Why am I not observing a reduction in estrogenic activity in my in vivo model?
star, cyp11a) as a compensatory mechanism [3] [5]. Consider measuring these transcripts to determine if a compensatory response is masking the initial inhibitory effect.FAQ 2: How specific is this compound's effect at my chosen dose?
FAQ 3: What are the key pharmacokinetic properties to consider when designing a dosing schedule?
The following diagrams illustrate the core mechanism of this compound and a generalized experimental workflow based on the protocols.
Diagram 1: Aromatase Inhibition by this compound
This diagram shows how this compound disrupts estrogen synthesis at the molecular level.
Diagram 2: In Vivo Exposure & Sampling Workflow
This flowchart outlines the key steps for conducting an in vivo this compound exposure study, as detailed in the experimental protocol.
Q: What are the primary limitations of this compound that necessitate the development of new dual inhibitors?
A: The key limitation of This compound is its lack of selectivity for aromatase (CYP19A1) over other cytochrome P450 enzymes, particularly aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) [1] [2]. This poor selectivity can lead to off-target effects, disrupting adrenal steroid hormone synthesis [3]. In contrast, modern dual inhibitors are designed to specifically target both aromatase and aldosterone synthase to treat breast cancer while mitigating cardiovascular risks [1].
The table below summarizes and compares the key characteristics:
| Feature | This compound (2nd Gen AI) | Modern Dual Inhibitor (e.g., Compound X21) |
|---|---|---|
| Primary Target | Aromatase (CYP19A1) [2] | Aromatase (CYP19A1) & Aldosterone Synthase (CYP11B2) [1] |
| Selectivity | Low selectivity; inhibits CYP11B1, affecting cortisol/aldosterone synthesis [1] [2] | High selectivity for CYP19A1/CYP11B2; minimal inhibition of CYP11B1 [1] |
| Key Limitation | Inhibition of aldosterone/cortisol biosynthesis risks adrenal insufficiency [1] [3] | Designed to overcome this by preserving cortisol synthesis, improving safety [1] |
| Cardiovascular Risk | May contribute to risk via estrogen suppression and potential aldosterone imbalance [1] | Aims to reduce cardiovascular risk by controlling aldosterone levels during estrogen suppression [1] |
| Reported IC₅₀ (Aromatase) | Information not available in search results | 2.3 nM [1] |
| Reported IC₅₀ (Aldosterone Synthase) | Information not available in search results | 29 nM [1] |
Q: What is the biological rationale behind developing dual aromatase and aldosterone synthase inhibitors?
A: The rationale is based on the estrogen-aldosterone link in postmenopausal breast cancer therapy [1]. Aromatase Inhibitors (AIs) used for treatment cause estrogen deficiency, which in turn dysregulates the Renin-Angiotensin-Aldosterone System (RAAS), leading to increased aldosterone levels [1]. Elevated aldosterone is a major driver of cardiovascular diseases (e.g., hypertension, heart failure). A dual inhibitor manages breast cancer by suppressing estrogen production while simultaneously blocking the rise in aldosterone, thereby potentially reducing associated cardiovascular complications [1].
The following diagram illustrates this central relationship and the therapeutic strategy:
Q: What is a standard workflow for evaluating the dual inhibitory activity of a new compound?
A: A comprehensive evaluation involves a combination of in silico analysis and in vitro biological assays [1]. The workflow generally follows these stages, often performed iteratively:
Q: Can you provide a detailed methodology for the molecular docking analysis of potential inhibitors?
A: Yes, here is a protocol based on current practices [1] [3]:
1. Protein Preparation:
2. Ligand Preparation:
3. Docking Simulation:
4. Analysis of Results:
Q: During enzymatic assays, we see high background noise or inconsistent IC₅₀ values. What could be the cause?
A: This is a common challenge. Please verify the following:
Q: Our dual inhibitor shows excellent enzymatic inhibition but poor cellular efficacy in MCF-7 proliferation assays. How can we investigate this?
A: A disconnect between enzymatic and cellular activity often points to compound-specific issues.
The table below summarizes key combination therapies involving fadrozole that have been investigated in clinical and preclinical studies.
| Combination Partner | Context/Condition | Reported Efficacy/Outcome | Key Findings / Notes |
|---|---|---|---|
| Tamoxifen [1] | Postmenopausal recurrent breast cancer (Clinical Trial) | 60% response rate (6 out of 10 eligible cases) | Combined administration produced a good response; significant decreases in blood estrogens observed. |
| Cyclophosphamide, Doxifluridine (5'-DFUR) [2] | Stage T4N3M1 Advanced Breast Cancer (Case Report) | Achieved Complete Response (CR) | CR maintained for 3 years, 10 months after other treatments failed. MPA was part of an earlier, discontinued regimen due to side effects. |
| Leuprorelin Acetate (GnRH agonist) [3] | Breast Cancer Cell Line (SK-BR-3) (Preclinical) | Potent inhibition of aromatase activity and cell proliferation | Suggests a potential new treatment for pre- and postmenopausal patients. |
| Medroxyprogesterone Acetate (MPA) [2] | Stage T4N3M1 Advanced Breast Cancer (Case Report) | Bone metastases reduced | Treatment was discontinued after 4 months due to side effects (acute lower limb obstruction). |
Based on the available information, here are critical points to consider for your research:
For scientists designing in vitro or in vivo experiments based on existing literature, the following workflow outlines a general approach for studying this compound combinations.
| Feature | This compound | Exemestane |
|---|---|---|
| Generation | Second-generation AI [1] [2] | Third-generation AI (steroidal inactivator) [3] [4] [2] |
| Mechanism of Action | Reversible, competitive inhibitor (Type II) [2] | Irreversible, mechanism-based inactivator (Type I) [5] [2] [6] |
| Selectivity | Less selective; inhibits cortisol & aldosterone production [1] [2] | Highly selective for the aromatase enzyme [4] [2] |
| Approval Status | Approved in Japan; not in the U.S. [2] | Approved for clinical use in the U.S. and many other countries [4] [2] [6] |
| Clinical Use | Largely superseded by third-generation AIs [4] | Currently a cornerstone for treating postmenopausal breast cancer [6] |
The fundamental difference lies in how these drugs inhibit the aromatase enzyme.
While direct head-to-head clinical trials in advanced breast cancer are lacking in the search results, the available data strongly supports the superior profile of third-generation agents.
The following table outlines methodologies from key studies that established the inhibitory profiles of these drugs.
| Assay Type | Key Protocol Details | Findings & Relevance |
|---|---|---|
| In Vitro Aromatase Inhibition (JEG-3 Cells) [5] | JEG-3 cells incubated with each AI at 10x IC50 concentration. Aromatase activity measured after drug removal. | Exemestane showed residual inhibition after removal. This compound/Fadrozole-class reversible inhibitors lost effect immediately, suggesting a potential therapeutic advantage for Exemestane [5]. |
| In Vivo Whole-Body Aromatase Inhibition [3] | Use of tracer methods to calculate whole-body aromatase inhibition in postmenopausal women. | Confirmed that third-generation AIs (Exemestane, anastrozole, letrozole) achieve ≥97% inhibition. Second-gen AIs (this compound, formestane) show ~92% inhibition, establishing a clear potency difference [3]. |
| Cell Proliferation (MCF-7aro cells) [2] | Use of MCF-7 breast cancer cells transfected with the aromatase gene to test anti-proliferative effects. | Exemestane IC50: 5.6 nM. This compound IC50: 50 pM (0.05 nM). *Note: Lower IC50 indicates higher potency; this in vitro data suggests this compound is very potent, though its clinical profile is limited by selectivity issues [2]. |
The diagram below illustrates the key difference in how Exemestane and this compound inhibit estrogen synthesis.
For researchers and clinicians making informed decisions, the evidence clearly shows:
The choice in a modern context heavily favors Exemestane and other third-generation AIs due to their superior efficacy and safety profiles.
The table below summarizes key data on the estrogen suppression potency of various aromatase inhibitors, placing the second-generation AI Fadrozole in context with first and third-generation agents.
Table 1: Comparison of Aromatase Inhibitor Generations [1]
| Generation | Compound | Dose | Inhibition of Whole-Body Aromatisation (%) |
|---|---|---|---|
| First | Aminoglutethimide | 250 mg, four times daily | 90.6% |
| Second | Formestane (intramuscular) | 500 mg, twice weekly | 91.9% |
| Second | This compound | 2 mg, twice daily | 92.6% |
| Third | Anastrozole | 1 mg, once daily | 96.7% - 97.3% |
| Third | Letrozole | 2.5 mg, once daily | >98.9% - >99.1% |
| Third | Exemestane | 25 mg, once daily | 97.9% |
The methodologies below are derived from studies cited in the search results and illustrate how the biological activity and effects of aromatase inhibitors like this compound are assessed.
1. Protocol for In Vivo Aromatase Inhibition in Patients [1] This method measures the biochemical efficacy of AIs directly in humans.
2. Protocol for Ex Vivo Ovarian Steroid Production in Fish [4] This assay measures the direct impact of an AI on the steroidogenic capacity of tissues.
The following diagram illustrates the core biochemical pathway of aromatase inhibition and a generalized workflow for its experimental evaluation, integrating the protocols described above.
| Feature | Fadrozole | Aminoglutethimide | Formestane |
|---|---|---|---|
| Generation | Second | First | Second |
| Type | Non-steroidal | Non-steroidal | Steroidal (Irreversible) |
| Mechanism | Competitive, reversible inhibition. | Non-selective; also inhibits cholesterol side-chain cleavage and other P450 enzymes. | Irreversible, "suicide" inhibitor; binds permanently to the aromatase enzyme [1] [2]. |
| Selectivity | Less selective; suppresses aldosterone and cortisol [3] [4]. | Low; broad suppression of adrenal steroidogenesis [3] [5]. | Highly selective for aromatase [3] [1]. |
| Potency (vs. Aminoglutethimide) | ~1000x more potent (Animal model ED50 0.03 mg/kg vs. 30 mg/kg) [6]. | Baseline (IC50 not specified in results). | More potent than aminoglutethimide; similar efficacy to tamoxifen in metastasis [3]. |
| Efficacy (Clinical Response) | 17% objective response rate (ORR) in postmenopausal patients after tamoxifen failure [7]. | Not specified in results (historical use as first AI, inferior to successors). | 22% partial response rate in advanced breast cancer [1]. |
| Key Adverse Effects | Nausea (15%), hot flashes (5%), somnolence (4%) [7]. | Fatigue, drowsiness, skin rash, nausea, loss of appetite, dizziness [5]. | Hot flashes, fatigue, potential for osteoporosis, injection site reactions [2]. |
| Key Advantages | Oral availability; more potent and selective than 1st gen [3]. | First agent in class; established proof-of-concept for aromatase inhibition. | Superior tolerability vs. megestrol; injectable for stable release [3] [1]. |
| Key Limitations | Impacts corticosteroid synthesis; less potent/selective than 3rd gen AIs [3]. | Significant side effects and drug interactions; requires steroid replacement [3] [5]. | Poor oral bioavailability; requires intramuscular injection; commercial withdrawal [3] [1]. |
The data in the table is supported by specific clinical studies. Here are the methodologies and key outcomes for the most relevant trials cited.
The following diagram illustrates the core mechanism of aromatase inhibition, which is shared by all three drugs, though their binding and selectivity differ.
This diagram shows the fundamental pathway where aromatase converts androgenic precursors into estrogens. Aromatase inhibitors block this process, reducing estrogen levels in the body.
| Comparison & Trial Details | Key Efficacy Results | Reference |
|---|
| vs. Megestrol Acetate (MA) [1] 2 randomized, double-blind, multi-institutional trials. | No significant difference in objective response rate or time to progression. A trend towards improved survival with fadrozole, but not statistically significant [1]. | Buzdar et al., 1996 | | vs. Tamoxifen (First-Line) [1] Randomized studies in previously untreated patients. | Similar efficacy to tamoxifen. No significant difference in time to progression or survival [1]. | Thurlimann et al., 1996; Falkson & Falkson, 1996 | | vs. Aminoglutethimide (AG) [2] Historical context of AI generations. | More potent and specific than first-gen AI (AG). Third-gen AIs (anastrozole, letrozole) showed greater efficacy than earlier AIs like this compound [2]. | Geisler et al., 1996; Johannessen et al., 1997 |
This compound is a non-steroidal, competitive aromatase inhibitor [3]. It works by binding to the aromatase enzyme (CYP19A1), blocking the final step of estrogen synthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [3]. This action suppresses estrogen levels in postmenopausal women, inhibiting the growth of hormone-dependent breast cancers [2].
Clinical trials established a dose of 1 mg twice daily as the optimal balance of efficacy and tolerability [1]. Key efficacy endpoints in these studies included:
This compound was approved in Japan in 1995 for the treatment of breast cancer [3]. It is classified as a second-generation aromatase inhibitor [4]. While it was more potent and less toxic than the first-generation AI aminoglutethimide, the development of third-generation AIs (anastrozole, letrozole, and exemestane) marked a significant advancement [2].
These third-generation inhibitors demonstrated superior efficacy and tolerability compared to both megestrol acetate and tamoxifen, leading to their adoption as the standard of care and the eventual replacement of earlier AIs like this compound in most markets [4] [2]. A direct comparison of estrogen suppression showed that anastrozole and letrozole were more potent than this compound [2].
While no longer a primary clinical agent, this compound remains an important tool in biomedical research. Its chemical structure serves as a blueprint for designing new drugs.
Recent research focuses on developing dual-inhibitor molecules based on the benzylimidazole core of this compound. The goal is to create a single drug that can simultaneously inhibit both aromatase (CYP19A1) and aldosterone synthase (CYP11B2). This approach aims to treat breast cancer while mitigating the risk of cardiovascular side effects associated with low estrogen levels [5]. The following diagram illustrates this innovative strategy.
To summarize the key takeaways for researchers and drug development professionals:
The table below summarizes key data on Fadrozole and other Aromatase Inhibitors (AIs), compiled from scientific literature [1].
| Inhibitor Generation | Example Drugs | Typical Daily Dose | Average Oestradiol Suppression | Average Aromatase Inhibition | Proven Clinical Benefit vs. Tamoxifen/Megestrol? |
|---|---|---|---|---|---|
| First-/Second-Generation | Aminoglutethimide, This compound, Formestane | This compound: 1 mg twice daily | ~59% (this compound) | ~83% (this compound) | No |
| Third-Generation (Non-Steroidal) | Anastrozole, Letrozole | Anastrozole: 1 mg; Letrozole: 2.5 mg | ~85% (Anastrozole), ~88% (Letrozole) | ~97% (Anastrozole), >99% (Letrozole) | Yes |
| Third-Generation (Steroidal) | Exemestane | 10 mg / 25 mg | ~85% | Information missing | Yes |
The data in the table comes from studies that measured the potency and clinical efficacy of different AIs in postmenopausal women with advanced breast cancer [1].
This compound is a non-steroidal, competitive aromatase inhibitor [2] [3]. It works by interfering with the cytochrome P450 aromatase enzyme (CYP19), which is responsible for the final step in the synthesis of oestrogens—the conversion of androgens (androstenedione and testosterone) to oestrogens (oestrone and oestradiol) [1]. The following diagram illustrates this biochemical pathway and this compound's site of action.
The table below summarizes this compound's core characteristics based on current research and market data.
| Aspect | Description |
|---|---|
| Primary Role | Potent, selective, nonsteroidal aromatase inhibitor [1]. |
| Key Application | Research tool in oncology, endocrinology, and developmental biology [2] [3] [4]. |
| Mechanism of Action | Competitively inhibits cytochrome P450 aromatase (CYP19A1), blocking conversion of androgens to estrogens [5]. |
| IC50 Value | 6.4 nM (demonstrating high potency) [1]. |
| Market Segment | Part of the global aromatase inhibitors market, segmented by drug type [6]. |
This compound is categorized as a second-generation aromatase inhibitor [5]. The market is dominated by third-generation inhibitors, which are the current standard in clinical therapy. The table below places this compound in context with these key drugs.
| Drug Name | Generation | Type | Primary Clinical/Research Use | Market Status |
|---|---|---|---|---|
| This compound | Second-generation [5] | Non-steroidal [5] | Research model; historically advanced breast cancer [7] | Primarily for research [2] [1] |
| Anastrozole | Third-generation [5] | Non-steroidal [5] | First-line treatment for postmenopausal breast cancer [5] | Brand & generic available [8] |
| Letrozole | Third-generation [5] | Non-steroidal [5] | First-line treatment for postmenopausal breast cancer [5] | Brand & generic available [8] |
| Exemestane | Third-generation [5] | Steroidal (irreversible) [5] | First-line treatment for postmenopausal breast cancer [5] | Brand & generic available [8] |
The introduction of generics for third-generation AIs has significantly impacted the market, improving drug adherence due to lower out-of-pocket costs for patients [8]. While this compound is not a major player in the clinical generic market, its primary "market" is the research sector, where it is supplied by companies like MedChemExpress, Cayman Chemical, and Toronto Research Chemicals [2] [1].
This compound is valued in research for its potent and specific effects. The following diagram illustrates a standard experimental workflow for studying its effects in model organisms.
A key study on fathead minnows provides a specific example of this protocol in action [3]:
cyp19a1a, star, cyp11a) analyzed by quantitative real-time PCR (QPCR) [3].This compound exerts its effects by specifically targeting the aromatase enzyme. The diagram below details this molecular mechanism and its downstream biological consequences.
This mechanism is exploited in various research models. For instance, in embryonic chicken studies, this compound treatment causes genetic females (ZW) to develop ovotestes, providing a model to study sex differentiation and reversal [4].
The table below summarizes key experimental data for Fadrozole and a modern investigational compound, X21.
| Inhibitor | Aromatase (CYP19A1) IC₅₀ | Aldosterone Synthase (CYP11B2) IC₅₀ | Selectivity (CYP11B2 over CYP11B1) | Cellular Anti-proliferative Activity (MCF-7 cells, 72h) |
|---|---|---|---|---|
| This compound | Potent inhibitor (no specific value in results) [1] | Potent inhibitor (no specific value in results) [1] | Low (lacks selectivity, also potently inhibits CYP11B1) [1] | Data not available in search results |
| Compound X21 | 2.3 nM [1] | 29 nM [1] | High [1] | IC₅₀ = 0.26 ± 0.03 μM [1] |
Compound X21, a benzylimidazole derivative, demonstrates high potency and a superior selectivity profile compared to this compound [1]. Its ability to inhibit the PI3K/Akt/mTOR signaling pathway and its safe profile in cardiotoxicity screenings make it a promising candidate for further development [1].
To help you interpret the comparative data, here are the methodologies behind the key experiments.
This protocol is used to determine IC₅₀ values, which measure inhibitor potency.
This method tests whether the inhibitor's enzyme blockade has the desired biological effect on cancer cells.
This approach evaluates the inhibitor's effects in a live animal model.
The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows.
This diagram outlines the therapeutic rationale for a dual inhibitor, connecting the molecular action to the clinical benefits.
This flowchart shows a typical multi-step process for evaluating a compound's anti-cancer activity in cells.
| Target Enzyme | Biological Role | (R)-Fadrozole (FAD286) IC₅₀ / Kᵢ | (S)-Fadrozole IC₅₀ / Kᵢ | Key Findings / Selectivity |
|---|---|---|---|---|
| CYP11B2 (Aldosterone Synthase) [1] [2] | Final step of aldosterone synthesis | 1.6 nM (IC₅₀) [1] | Information missing | Potent inhibitor of aldosterone production [1]. |
| CYP19A1 (Aromatase) [3] [2] | Converts androgens to estrogens | Scarcely active on CYP19A1 [3] | Potently inhibits CYP19A1 [3] | (S)-enantiomer is responsible for aromatase inhibition [3]. |
| CYP11B1 (11β-hydroxylase) [1] [2] | Final step of cortisol synthesis | 9.9 nM (IC₅₀) [1] | Preferentially inhibits CYP11B1 [2] | (R)-enantiomer has low selectivity vs. CYP11B1 (ratio ~6) [1]. |
| General Aromatase (in vivo) [4] | Estrogen synthesis | Kᵢ (estrone pathway): 13.4 nmol/L Kᵢ (estradiol pathway): 23.7 nmol/L [4] | Kᵢ values are for the racemic mixture. | Demonstrates effective in vivo suppression of estrogen biosynthesis [4]. |
The data in the table above was generated through established in vitro and in vivo protocols.
The following diagram illustrates the binding preferences of each enantiomer to the key target enzymes, based on the experimental data.
The distinct profiles of the enantiomers lead to different therapeutic implications and research applications.
The companies profiled in market reports as key players in the Fadrozole space include a mix of large life science tool suppliers and specialty chemical manufacturers [1] [2] [3]. The competitive landscape is characterized less by a single dominant supplier and more by a range of innovators, generic manufacturers, and API producers [3].
Here are the prominent companies involved:
| Company Name |
|---|
| Merck KGaA [1] [2] |
| Thermo Fisher Scientific Inc. [1] [2] |
| Bio-Techne Corporation [1] [2] |
| Cayman Chemical Company [1] [2] |
| Abcam plc [1] [2] |
| Santa Cruz Biotechnology, Inc. [1] [2] |
| MedChemExpress LLC [1] [2] |
| Selleck Chemicals LLC [1] [2] [4] |
| Toronto Research Chemicals Inc. [1] [2] |
| Tokyo Chemical Industry Co., Ltd. [1] [2] |
Strategic activities in this sector often focus on licensing arrangements, co-development partnerships, and targeted acquisitions to build capabilities in areas like oncology-focused commercialization or specialty distribution networks [3]. Companies are also investing in digital engagement tools and patient support services to differentiate their offerings [3].
For your comparison guides, experimental data demonstrating this compound's efficacy as a potent and selective aromatase inhibitor is crucial. The table below summarizes key findings from scientific studies.
| Study Model | Experimental Protocol / Context | Key Findings Related to this compound |
|---|---|---|
| In vitro [4] | Biochemical assay to measure inhibition of the aromatase enzyme. | This compound is a potent, selective, nonsteroidal inhibitor of aromatase with an IC50 of 4.5 nM [4]. |
| Fathead Minnow (Pimephales promelas) [5] | Adult females exposed via water to 0, 5, or 50 μg this compound/L for 0.5 to 24 hours. Endpoints included ex vivo ovarian estradiol (E2) production and plasma E2 concentrations. | Ex vivo E2 production was significantly reduced after 2 hours at 50 μg/L. Plasma E2 concentrations were significantly reduced as early as 4 hours [5]. |
| Zebrafish (Danio rerio) [6] | 21-day exposure via water to 0, 0.1, 1.0, and 10.0 μg/L in a Fish Short-Term Reproduction Assay (FSTRA). Endpoints included fecundity, vitellogenin (VTG) levels, and histopathology. | Concentration-dependent decrease in fecundity (73.9% reduction at 10.0 μg/L). Significant decrease in plasma VTG at 10.0 μg/L. Proteomics revealed dysregulation of proteins in steroid hormone and estrogen pathways [6]. |
The experimental data consistently shows that this compound works by inhibiting the aromatase enzyme. The following diagram illustrates the logical relationship and consequences of this mechanism based on the studies.
The diagram above shows how this compound's primary action leads to the measurable effects observed in experiments [5] [6].
For researchers and development professionals, understanding the broader market forces is key: